PEG4-(CH2CO2tBu)2
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Overview
Description
PEG4-(CH2CO2tBu)2, also known as Polyethylene Glycol 4-(CH2CO2tBu)2, is a small-molecule drug composed of several functional groups. It features a PEG4 spacer that enhances solubility and a CH2CO2tBu ester that provides stability. The compound is known for its improved water solubility and biocompatibility, making it suitable for various biomedical and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG4-(CH2CO2tBu)2 typically involves the reaction of a PEG4 derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for biomedical applications .
Chemical Reactions Analysis
Types of Reactions
PEG4-(CH2CO2tBu)2 undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Hydrolysis: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
PEG4-(CH2CO2tBu)2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation and the modification of biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the synthesis of biomaterials and surface modification of medical devices .
Mechanism of Action
The mechanism of action of PEG4-(CH2CO2tBu)2 involves its ability to enhance the solubility and stability of drugs and biomolecules. The PEG4 spacer increases water solubility, while the CH2CO2tBu ester provides stability by protecting reactive groups. This combination allows for improved delivery and efficacy of therapeutic agents. The compound interacts with molecular targets through non-covalent interactions, facilitating the transport and release of drugs at the desired site of action .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-CH2CO2tBu: Similar in structure but contains a benzyl group instead of a PEG4 spacer.
t-Boc-N-amido-PEG10-NHS ester: Contains a longer PEG spacer and an NHS ester group.
Uniqueness
PEG4-(CH2CO2tBu)2 is unique due to its combination of a PEG4 spacer and CH2CO2tBu ester, which provides both solubility and stability. This makes it particularly suitable for applications requiring enhanced drug delivery and biocompatibility .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O8/c1-17(2,3)25-15(19)13-23-11-9-21-7-8-22-10-12-24-14-16(20)26-18(4,5)6/h7-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHQFWUGVSIQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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